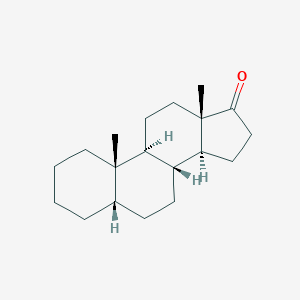

5beta-Androstan-17-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDYCULVYZDESB-USOAJAOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Precursor Relationships of 5beta Androstan 17 One

Endogenous Biosynthetic Pathways of 5β-Androstan-17-one

The generation of 5β-Androstan-17-one within the body is a multi-step process involving the conversion of several precursor steroids. These pathways are crucial for the regulation of androgen levels and their metabolic fate.

Conversion from Dihydrotestosterone (B1667394) and Testosterone (B1683101) Metabolism

The primary and most direct pathway to 5β-Androstan-17-one involves the metabolism of testosterone. Testosterone is first converted to 5β-dihydrotestosterone (5β-DHT) by the enzyme 5β-reductase. wikipedia.org This is in contrast to the formation of the more potent androgen, 5α-dihydrotestosterone (DHT), which is synthesized via the action of 5α-reductase. wikipedia.orgyoutube.com Following its formation, 5β-DHT undergoes further metabolism. Specifically, it is a precursor to etiocholanolone (B196237) and epietiocholanolone (B1201996) through the action of 17β-hydroxysteroid dehydrogenase. wikipedia.org

In some tissues, testosterone can be directly taken up and rapidly metabolized. For instance, in the rat prostate, testosterone is converted to several products, including androstanediol and dihydrotestosterone. georgesdebled.org While the focus is often on the 5α-pathway in androgen target tissues, the 5β-pathway represents a significant route for testosterone metabolism and inactivation in other areas, such as the liver. wikipedia.org

Alternative Steroidogenic Pathways (e.g., "Backdoor" Pathway to C19 Steroids)

Beyond the conventional pathways, 5β-Androstan-17-one can also be synthesized through what is known as the "backdoor" pathway. This alternative route bypasses the typical intermediates like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). nih.gov In this pathway, 17α-hydroxyprogesterone (17OHP) is a key starting molecule. nih.govplos.org

Role of 5β-Reductase Activity in Androgen Metabolism

The enzyme 5β-reductase (aldo-keto reductase 1D1, AKR1D1) plays a pivotal role in the formation of 5β-Androstan-17-one. nih.govwikipedia.org This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 of various steroid hormones, including testosterone, progesterone, and androstenedione, leading to the formation of 5β-reduced metabolites. wikipedia.org The action of 5β-reductase on testosterone yields 5β-dihydrotestosterone, a direct precursor to 5β-Androstan-17-one. wikipedia.org

Precursor Transformations (e.g., 14alpha-hydroxytestosterone conversion)

While the primary pathways involve testosterone and its derivatives, other precursor transformations can also lead to the formation of 5β-androstan-17-one and related compounds. An efficient method for the stereospecific synthesis of 3α,7α-dihydroxy-5β-androstan-17-one has been developed from 4-androstene-3,17-dione, highlighting the potential for various modifications of the androstane (B1237026) skeleton. nih.gov

Tissue-Specific Synthesis and Regulation in Non-Human Research Models

Studies in non-human models have provided valuable insights into the tissue-specific synthesis and regulation of 5β-Androstan-17-one.

In the skeletal muscle of the frog Rana esculenta, testosterone is transformed into 17β-hydroxy-5β-androstan-3-one. nih.gov This demonstrates that muscle tissue can be a site of androgen metabolism via the 5β-reductase pathway.

In avian models, such as the developing zebra finch, 5β-reductase is expressed at high levels in the telencephalon, including in glial cells. nih.gov This suggests a role for 5β-reduced androgens in brain development and function. Despite the presence of 5β-reductase, estrogen synthesis via aromatase still occurs, indicating a complex interplay of steroid-metabolizing enzymes in the brain. nih.gov

In the round goby (Neogobius melanostomus), the testes have been shown to convert androstenedione into etiocholanolone (3α-hydroxy-5β-androstan-17-one) and other 5β-reduced steroids. nih.gov This suggests a potential role for these compounds as pheromones in this species. nih.gov

Table 1: Key Enzymes in 5β-Androstan-17-one Biosynthesis

| Enzyme | Function | Precursor | Product |

|---|---|---|---|

| 5β-Reductase (AKR1D1) | Reduction of the C4-C5 double bond | Testosterone | 5β-Dihydrotestosterone |

| 17β-Hydroxysteroid dehydrogenase | Oxidation of the 17β-hydroxyl group | 5β-Dihydrotestosterone | 5β-Androstan-17-one (Etiocholanolone) |

| P450c17 (CYP17A1) | 17,20 lyase activity | 17OH-allopregnanolone | Androsterone (B159326) |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| 5β-Androstan-17-one | Etiocholanolone |

| 5β-Dihydrotestosterone | 5β-DHT |

| Testosterone | T |

| Dihydrotestosterone | DHT |

| Dehydroepiandrosterone | DHEA |

| Androstenedione | |

| 17α-Hydroxyprogesterone | 17OHP |

| 17OH-allopregnanolone | |

| Androsterone | |

| 3α,7α-dihydroxy-5β-androstan-17-one | |

| 4-Androstene-3,17-dione | |

| 17β-hydroxy-5β-androstan-3-one | |

| 3α-hydroxy-5β-androstan-17-one | Etiocholanolone |

Enzymology and Metabolic Transformations of 5beta Androstan 17 One

Phase I Metabolic Enzymes Acting on 5β-Androstan-17-one

Phase I metabolism of 5β-Androstan-17-one is predominantly characterized by the action of hydroxysteroid dehydrogenases (HSDs), a class of oxidoreductases that catalyze the interconversion of keto- and hydroxy-steroids.

3α-Hydroxysteroid Dehydrogenase (EC 1.1.1.152) Mechanisms and Substrate Specificity

A key enzyme in the metabolism of 5β-Androstan-17-one is 3α-Hydroxysteroid Dehydrogenase (3α-HSD). This enzyme, also known as etiocholanolone (B196237) 3α-dehydrogenase, belongs to the family of oxidoreductases and specifically acts on the CH-OH group of a donor with NAD+ or NADP+ as an acceptor. wikipedia.org The systematic name for this enzyme class is 3α-hydroxy-5β-steroid:NAD+ 3-oxidoreductase. wikipedia.org

The primary mechanism of 3α-HSD involves the reversible oxidation of a 3α-hydroxyl group to a 3-keto group. In the context of 5β-Androstan-17-one metabolism, it catalyzes the conversion of 3α-hydroxy-5β-androstan-17-one (etiocholanolone) to 5β-androstane-3,17-dione. This reaction requires the coenzyme NAD+ which is reduced to NADH. wikipedia.orgexpasy.org This enzymatic activity is a critical part of androgen and estrogen metabolism. wikipedia.org

Studies have revealed the existence of multiple 3α-HSD isoenzymes with varying subcellular localizations, co-factor requirements, and kinetic properties. nih.gov For instance, in rat kidney, three distinct 3α-hydroxysteroid oxidoreductases have been identified: a soluble NADPH-dependent enzyme, a microsomal NADPH-dependent enzyme, and a microsomal NADH-linked enzyme. nih.gov These enzymes exhibit differences in optimal pH, sensitivity to inhibitors, and are influenced by factors like detergents, ionic strength, and temperature. nih.gov

The substrate specificity of 3α-HSDs can be influenced by the stereochemistry of the steroid nucleus. For example, the affinity of 3β-hydroxysteroid dehydrogenase (3β-HSD) for a 3β-hydroxy-5α-reduced steroid (5α-androstane-3β,17β-diol) was found to be lower (higher Km) compared to a 3β-hydroxy-Δ5-steroid (DHEA) in human fetal tissues. nih.gov This suggests that the saturation of the A-ring of the steroid can impact enzyme binding and activity.

Other Oxidoreductase Involvement in Stereospecific Reductions

Beyond the well-characterized 3α-HSDs, other oxidoreductases play a role in the stereospecific reduction of androstane (B1237026) metabolites. Cortisone (B1669442) reductase, for instance, has been shown to reduce 17-oxosteroids. The stereochemical outcome of the reduction is highly dependent on the substrate's conformation. nih.gov For example, the reduction of retro-steroids with a 5β,9β,10α-configuration by cortisone reductase in the presence of NADH yields 3β-hydroxy compounds. nih.gov In contrast, the natural 5β,9α,10β-androstane-3,17-dione is a poor substrate and yields mainly the 3α-hydroxy product. nih.gov

Furthermore, various enzymes with 3α-HSD activity have been identified that can oxidize 5α-androstane-3α,17β-diol (3α-diol) back to the potent androgen 5α-dihydrotestosterone (DHT). These include type 3 3α-HSD (AKR1C2), retinol (B82714) dehydrogenases (RODH 5, RODH 4), and RODH-like 3α-HSD (RL-HSD). nih.gov Among these, RL-HSD has been identified as a major oxidative 3α-HSD in the human prostate. nih.gov

Phase II Metabolic Enzymes: Glucuronidation and Sulfation Pathways

Phase II metabolism involves the conjugation of the steroid or its Phase I metabolites with hydrophilic molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion.

UDP-Glucuronosyltransferase (UGT) Isoform Specificity in Conjugation (e.g., UGT2B7, UGT2B17)

Glucuronidation is a major pathway for the elimination of androstane metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that transfer glucuronic acid from the cofactor UDP-glucuronic acid to the substrate.

Several UGT isoforms are involved in the glucuronidation of androstane metabolites, with UGT2B7 and UGT2B17 being particularly significant. uniprot.orgnih.govnih.gov UGT2B7 is known to catalyze the glucuronidation of various endogenous compounds, including androgens like androsterone (B159326). uniprot.org It plays a crucial role in the detoxification and elimination of these steroid hormones. uniprot.org

UGT2B17 also demonstrates activity towards C19 steroids. nih.govnih.gov Interestingly, UGT2B17 can conjugate C19 steroids at both the 3α- and 17β-hydroxyl positions, whereas the highly homologous UGT2B15 is only active at the 17β-position. nih.gov This difference in regioselectivity has been attributed to a single amino acid substitution. nih.gov

The expression and activity of these UGT isoforms can be influenced by genetic polymorphisms, which can in turn affect an individual's capacity to metabolize androgens. nih.gov

Regioselectivity and Stereoselectivity in Glucuronidation of Androstane Metabolites

The glucuronidation of androstane metabolites is a highly regioselective and stereoselective process. nih.gov The position of glucuronic acid attachment is determined by the specific UGT isoform involved and the structure of the steroid substrate. nih.gov

The regioselectivity of UGT enzymes is largely determined by the size and shape of their substrate-binding pockets. nih.gov For instance, UGT2B17's ability to conjugate at the 3α-position of C19 steroids is dependent on a specific serine residue at position 121. nih.gov Mutation of this residue to a tyrosine, as found in UGT2B15, abolishes its 3α-glucuronidation activity. nih.gov

This specificity ensures that different hydroxyl groups on the androstane nucleus are targeted by different UGT isoforms, leading to the formation of specific glucuronide conjugates. nih.gov This precise control over conjugation is essential for the regulated elimination of various steroid metabolites.

Metabolic Interconversions with Androstane Isomers and Epimers

The metabolism of 5β-Androstan-17-one is interconnected with a network of reactions involving its various isomers and epimers. These interconversions are catalyzed by the same families of hydroxysteroid dehydrogenases and reductases discussed previously.

For example, 3α-hydroxysteroid oxidoreductases catalyze the interconversion between 17β-hydroxy-5α-androstan-3-one (DHT) and 5α-androstane-3α,17β-diol (3α-androstanediol). nih.gov This reversible reaction allows for the dynamic regulation of the levels of active and inactive androgens in target tissues.

Furthermore, enzymes like 17α-hydroxysteroid dehydrogenase can catalyze the transformation of androstenedione (B190577) and other 17-oxosteroids into their corresponding 17α-hydroxy epimers. nih.gov The yeast Zygowilliopsis sp. has been shown to stereoselectively reduce the C-17 carbonyl group of various 17-oxosteroids to yield 17β-hydroxysteroids. nih.gov

These metabolic interconversions highlight the complexity of androgen metabolism, where the balance between different enzymatic activities ultimately determines the local concentration and biological activity of various androstane steroids.

In Vitro Metabolic Studies of 5beta-Androstan-17-one and Related Compounds

In vitro studies have been instrumental in elucidating the metabolic pathways and enzymatic processes involving this compound and its precursors. These studies, utilizing tissue preparations and cell cultures, allow for a detailed examination of specific metabolic conversions under controlled laboratory conditions.

Research has shown that the metabolism of androgens can vary significantly between different tissues and species. For instance, a study on the metabolism of testosterone (B1683101) in the gastrointestinal tract of male rats demonstrated that the 800 g supernatant fraction of intestinal tissue can convert testosterone into 17beta-hydroxy-5alpha-androstane-3-one and 5alpha-androstane-3alpha,17beta-diol (B1664111). nih.gov This highlights the activity of 5α-reductase in intestinal tissue. The metabolism was observed to be higher in immature rats compared to mature ones, and could be stimulated by the administration of dexamethasone (B1670325) or ACTH. nih.gov

In a different model, the skeletal muscle of Rana esculenta (edible frog) was found to transform testosterone into 17beta-hydroxy-5beta-androstan-3-one. nih.gov This conversion is catalyzed by hydroxysteroid dehydrogenases present in the cytosol of the muscle cells. nih.gov This finding demonstrates the existence of a 5β-reductase pathway in amphibian muscle tissue.

The liver is a primary site for steroid metabolism. The enzymes 5α-reductase and 5β-reductase, found in the liver, are responsible for the conversion of testosterone into 5α-dihydrotestosterone and 5β-dihydrotestosterone, respectively. wikipedia.org Subsequently, other enzymes like 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase act on these intermediates to produce a variety of metabolites, including androsterone and etiocholanolone. wikipedia.org Etiocholanolone, also known as 3α-hydroxy-5β-androstan-17-one, is a key metabolite of the 5β-pathway. wikipedia.orgebi.ac.uk

An integrative analysis of endometrial steroid metabolism in in vitro fertilization (IVF) patients has provided insights into local steroid regulation within human reproductive tissues. maastrichtuniversity.nl This study detected the expression of 34 genes encoding for enzymes involved in steroid metabolism in endometrial tissue. maastrichtuniversity.nl While androgen levels were generally higher in serum than in the endometrium, the study underscores that local metabolism significantly regulates steroid concentrations within the tissue itself. maastrichtuniversity.nl

The table below summarizes findings from a study on the metabolism of 17alpha-methyl-5beta-dihydrotestosterone in rabbits, which provides a parallel for the types of biotransformations 5beta-androstane (B1232116) structures can undergo.

| Parent Compound | Metabolites Identified in Rabbit Urine |

| 17alpha-methyl-5beta-dihydrotestosterone | 17alpha-methyl-5beta-androstane-3alpha,17beta-diol |

| 17alpha-methyl-5beta-androstane-1beta,3alpha,17beta-triol | |

| 17alpha-methyl-5beta-androstane-3alpha,12beta,17beta-triol | |

| 17alpha-methyl-5beta-androstane-3alpha,16alpha,17beta-triol | |

| 17alpha-methyl-5beta-androstane-3alpha,16beta,17beta-triol | |

| Data sourced from a study on the in vivo metabolism in rabbits, indicating potential pathways for in vitro investigation. nih.gov |

This study noted that the 5-beta compound was more resistant to metabolic hydroxylation compared to its 5-alpha counterpart. nih.gov

Further research has highlighted the metabolic fate of related compounds. For example, studies on the anabolic steroid 5α-androst-2-en-17-one revealed the surprising formation of metabolites with a 5β-configuration. nih.govresearchgate.net This suggests a potential metabolic pathway for the conversion of a 5α-steroid into 5β-steroid metabolites, a transformation not previously well-documented. nih.govresearchgate.net

The table below details the key enzymes involved in the formation of 5beta-androstane metabolites from common precursors.

| Precursor | Enzyme | Product |

| Testosterone | 5β-reductase | 5β-dihydrotestosterone |

| Androstenedione | 5β-reductase | 5β-androstanedione wikipedia.org |

| 5β-androstanedione | 3α-hydroxysteroid dehydrogenase | Etiocholanolone (3α-hydroxy-5β-androstan-17-one) wikipedia.org |

In vitro systems continue to be essential for characterizing the enzymatic pathways that govern the metabolism of this compound and related steroids, providing a foundational understanding of their biochemical roles.

Biological Functions and Receptor Interactions in Research Contexts

Neurosteroid Modulation of GABAergic Systems

5β-Androstan-17-one is recognized as a neuroactive steroid, exerting modulatory effects on the major inhibitory neurotransmitter system in the brain, the GABAergic system. Its interaction with GABAA receptors is a key area of its neuropharmacological profile.

Research has demonstrated that 5β-Androstan-17-one functions as a positive allosteric modulator of GABAA receptors. oup.comnih.gov This means that it binds to a site on the receptor distinct from the GABA binding site and enhances the receptor's response to GABA. Specifically, it potentiates the GABA-activated chloride currents, which leads to increased neuronal inhibition. oup.com While it is considered a weak potentiator compared to other neurosteroids like allopregnanolone, this activity is significant and is thought to underlie some of its physiological effects. oup.comnih.gov Studies using electrophysiological techniques on recombinant GABAA receptors have shown that 5β-Androstan-17-one can enhance GABA-elicited currents. wikipedia.org This modulatory role is crucial for understanding its potential influence on neuronal excitability and central nervous system functions.

The interaction of 5β-Androstan-17-one with GABAA receptors is characterized by specific structure-activity relationships and stereoselectivity. The stereochemistry of the steroid molecule is a critical determinant of its activity. Notably, there is a reverse enantioselectivity observed with 5β-Androstan-17-one and its unnatural enantiomer. nih.gov The unnatural enantiomer of etiocholanolone (B196237) has been shown to be a more potent potentiator of GABAA receptor function than the naturally occurring form. nih.govwikipedia.org This finding suggests that the binding site on the GABAA receptor has a specific spatial configuration that accommodates the unnatural enantiomer more effectively. This stereoselectivity provides valuable insights into the structural requirements for neurosteroid interaction with GABAA receptors and aids in the design of novel modulators.

| Compound | Activity at GABAA Receptor | Key Finding |

|---|---|---|

| 5β-Androstan-17-one (Etiocholanolone) | Weak Positive Allosteric Modulator | Enhances GABA-activated chloride currents. oup.com |

| ent-Etiocholanolone (Unnatural Enantiomer) | Stronger Positive Allosteric Modulator | Demonstrates reverse enantioselectivity compared to the natural form. nih.govwikipedia.org |

The positive allosteric modulation of GABAA receptors by 5β-Androstan-17-one is linked to its observed anticonvulsant activity in animal models. amegroups.org By enhancing GABAergic inhibition, 5β-Androstan-17-one can reduce neuronal hyperexcitability, a hallmark of seizures. researchgate.net Animal models of epilepsy, such as those induced by chemical convulsants or electrical kindling, are instrumental in studying the potential therapeutic effects of compounds like 5β-Androstan-17-one. nih.govnih.gov Its ability to modulate seizure susceptibility suggests it may play a role as an endogenous regulator of neuronal excitability. amegroups.org

Androgenic Receptor Interactions and Activity Assessment (In Vitro)

In vitro assessments have consistently shown that 5β-Androstan-17-one is largely devoid of androgenic activity. nih.gov Unlike its 5α-isomer, androsterone (B159326), it does not bind significantly to the androgen receptor and therefore does not elicit androgenic responses. nih.gov The ratio of androsterone to etiocholanolone in urine is often used as a clinical marker to assess the relative activity of 5α-reductase and 5β-reductase, enzymes involved in androgen metabolism. amegroups.org A lower ratio indicates a preference for the 5β-reductase pathway, leading to the production of the non-androgenic 5β-Androstan-17-one. amegroups.org

| Compound | Androgenic Activity (In Vitro) | Metabolic Pathway |

|---|---|---|

| 5β-Androstan-17-one (Etiocholanolone) | Inactive | Product of the 5β-reductase pathway. nih.gov |

| Androsterone | Active | Product of the 5α-reductase pathway. nih.gov |

Nuclear Receptor Activation (e.g., Farnesoid X-activated Receptor - FXR)

Beyond its interaction with GABAA receptors, 5β-Androstan-17-one has been identified as a ligand for the Farnesoid X receptor (FXR), a nuclear receptor primarily known for its role in bile acid metabolism. Research has shown that etiocholanolone can activate FXR to a degree comparable to that of androsterone. oup.com The activation of FXR by these androstane (B1237026) metabolites suggests a potential link between androgen metabolism and the regulation of genes involved in lipid and glucose homeostasis, which are controlled by FXR. oup.com This interaction opens up a new area of investigation into the physiological roles of 5β-Androstan-17-one beyond its neuroactive properties.

Pyrogenic Activity and Inflammasome Activation in Biological Systems

The 5β-configuration of the androstane backbone is a critical determinant of the pyrogenic (fever-inducing) properties of certain steroid metabolites. The most studied compound in this regard is etiocholanolone (3α-hydroxy-5β-androstan-17-one), a primary metabolite of testosterone (B1683101). wikipedia.orgnih.gov In experimental settings, this steroid has been shown to induce a fever, a condition sometimes referred to as "etiocholanolone fever". wikipedia.org

The mechanism underlying this pyrogenic effect involves the interaction of the steroid with white blood cells. Research has demonstrated that incubating etiocholanolone with human blood leukocytes in vitro leads to the release of a pyrogenic substance. nih.gov This substance, identified as an endogenous pyrogen, produces rapid, single-phase fevers when tested in animal models. nih.gov Further studies have identified this pyrogen as the pro-inflammatory cytokine Interleukin-1 (IL-1), which is released from leukocytes upon stimulation by the steroid. healthmatters.io The fever-inducing capability is highly specific to the steroid's structure; the 5α-isomer of etiocholanolone, androsterone, does not trigger this pyrogen release, highlighting the importance of the A/B ring juncture's stereochemistry. nih.gov

Crucially, recent research has linked this phenomenon directly to the activation of a specific component of the innate immune system. Etiocholanolone is now understood to activate the pyrin inflammasome , a multi-protein complex that plays a key role in inflammation. wikipedia.org Inflammasomes are responsible for activating caspase-1, which in turn cleaves pro-inflammatory cytokines like pro-IL-1β into their active forms. wikipedia.org This activation provides a molecular pathway that explains the observed release of IL-1 and subsequent fever. This steroid-induced activation of the pyrin inflammasome has been investigated as a potential factor in conditions like Familial Mediterranean Fever (FMF), where it is hypothesized that such endogenous steroids could contribute to disease flares. wikipedia.org

Table 1: Research Findings on the Pyrogenic Activity of 5β-Androstane Metabolites

| Compound | Finding | Mechanism | Reference |

| Etiocholanolone | Induces fever ("etiocholanolone fever") in humans. | Release of endogenous pyrogen from leukocytes. | wikipedia.orgnih.gov |

| Etiocholanolone | Stimulates the release of Interleukin-1 (IL-1) from leukocytes. | Direct stimulation of white blood cells. | healthmatters.io |

| Etiocholanolone | Activates the pyrin inflammasome. | Direct interaction with the inflammasome complex, leading to cytokine maturation. | wikipedia.org |

| Androsterone (5α-isomer) | Does not induce pyrogen release from leukocytes. | Lacks the specific 5β-configuration required for activation. | nih.gov |

Other Proposed Biological Roles and Signaling Pathways in Experimental Models

Beyond its well-documented pyrogenic effects, metabolites of 5β-androstan-17-one, particularly etiocholanolone, have been investigated for other biological activities in various experimental models. These roles are distinct from the classical androgenic pathways, as 5β-reduced steroids are generally devoid of androgenic activity. wikipedia.org

One of the most significant proposed roles is as a neurosteroid. Etiocholanolone has been identified as an inhibitory androstane neurosteroid that acts as a positive allosteric modulator of the GABAA receptor. wikipedia.org The GABAA receptor is the principal inhibitory neurotransmitter receptor in the central nervous system. By enhancing the action of GABA, etiocholanolone can produce sedative and anticonvulsant effects. wikipedia.org Studies have confirmed its anticonvulsant activity, suggesting it may function as an endogenous modulator of seizure susceptibility.

In addition to its effects on the nervous system, etiocholanolone is reported to cause immunostimulation and leukocytosis (an increase in the number of white blood cells). wikipedia.org This aligns with its ability to activate immune cells to release cytokines, as discussed in the context of its pyrogenic activity.

Research into other closely related 5β-androstane compounds has revealed further potential biological functions. For instance, etiocholanedione (B1219114) (5β-androstane-3,17-dione), which differs from 5β-androstan-17-one by an additional oxo group at position 3, has demonstrated potent haematopoietic effects, stimulating the formation of blood cells in experimental models. wikipedia.org Furthermore, etiocholanedione was found to promote weight loss in both animal and human studies, an effect it shares with DHEA but without being a precursor to sex hormones. wikipedia.org

Table 2: Other Investigated Biological Roles of 5β-Androstane Compounds

| Compound | Proposed Biological Role | Signaling Pathway / Mechanism of Action | Reference |

| Etiocholanolone | Inhibitory Neurosteroid | Positive allosteric modulation of the GABAA receptor. | wikipedia.org |

| Etiocholanolone | Anticonvulsant | Enhancement of GABAergic inhibition in the central nervous system. | wikipedia.org |

| Etiocholanolone | Immunostimulation / Leukocytosis | Stimulation of leukocyte activity and proliferation. | wikipedia.org |

| Etiocholanedione | Haematopoietic Agent | Stimulation of blood cell formation. | wikipedia.org |

| Etiocholanedione | Weight Loss Promotion | Not fully elucidated, but observed in clinical studies. | wikipedia.org |

| 11-hydroxy-etiocholanolone | Marker of Steroid Metabolism | Serves as a biomarker for adrenal steroidogenesis and immune modulation. | rupahealth.com |

Advanced Analytical Methodologies for 5beta Androstan 17 One Research

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a cornerstone in steroid analysis, offering high sensitivity and specificity. When coupled with chromatographic separation, it allows for the detailed profiling of complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Steroid Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive analysis of steroid metabolites in biological fluids like urine. mdpi.comtohoku.ac.jp This method allows for the simultaneous measurement of numerous steroids, providing a detailed "fingerprint" of an individual's steroid metabolism. mdpi.comendocrine-abstracts.org In the context of steroid profiling, GC-MS can be used to identify and quantify a wide array of metabolites, which is valuable for diagnosing and monitoring various endocrine disorders. mdpi.comnih.gov

The process typically involves several key steps: enzymatic hydrolysis to break down conjugated steroids into their free forms, liquid-liquid extraction to isolate the steroids from the sample matrix, and derivatization to make the steroids volatile and suitable for gas chromatography. endocrine-abstracts.org The subsequent analysis by GC-MS separates the individual steroid metabolites, and the mass spectrometer provides data for their identification and quantification. mdpi.comendocrine-abstracts.org This comprehensive profiling approach is more informative than single-analyte tests, as it captures the complex biochemical signatures of steroidogenic pathways. mdpi.com For instance, GC-MS-based metabolomic approaches have been employed to identify new biomarkers for the misuse of anabolic androgenic steroids in cattle by discriminating between samples before and after administration. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Techniques for Conjugated Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of steroid hormones, including their conjugated metabolites. mdpi.comnih.gov This technique offers high throughput and the ability to simultaneously quantify thousands of proteins and metabolites from a small sample volume. mdpi.com A significant advantage of LC-MS/MS is its capacity to analyze conjugated metabolites, which are often present in biological samples. nih.gov

In a typical LC-MS/MS workflow for steroid analysis, a liquid-liquid extraction step can be employed to separate unconjugated steroids from their conjugated forms. nih.gov The remaining sample containing the conjugated steroids then undergoes enzymatic deconjugation, followed by a purification step like solid-phase extraction. nih.gov The final analysis by LC-MS/MS allows for the confirmation and quantification of the target analytes. nih.gov This methodology has been successfully validated for the quantitative confirmation of various steroids in urine, demonstrating high specificity, precision, and trueness. nih.gov

Table 1: Comparison of GC-MS and LC-MS/MS for Steroid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Volatility | Requires derivatization to increase volatility | Directly analyzes samples in liquid phase |

| Separation Principle | Separation based on boiling point and polarity | Separation based on partitioning between mobile and stationary phases |

| Ionization | Typically Electron Ionization (EI) | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Throughput | Generally lower throughput due to longer run times | Higher throughput capabilities |

| Application | Well-established for comprehensive steroid profiling | Increasingly used for targeted quantification and analysis of conjugated metabolites |

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope dilution mass spectrometry is a highly accurate method for the precise quantification of analytes in a sample. This technique involves adding a known amount of a stable isotope-labeled version of the analyte of interest (an internal standard) to the sample. nih.gov Because the internal standard is chemically identical to the analyte, it behaves similarly during sample preparation and analysis, correcting for any losses that may occur. nih.gov The ratio of the naturally occurring analyte to the isotope-labeled internal standard is then measured by mass spectrometry, allowing for very precise and accurate quantification.

This approach is particularly valuable in steroid analysis, where accurate measurement is critical. For example, in anti-doping controls, isotope ratio mass spectrometry (IRMS) is used to differentiate between endogenous and synthetic steroids. nih.gov By analyzing the carbon-13 (¹³C) values of steroid metabolites, researchers can determine their origin. nih.gov The use of deuterium-labeled internal standards is also common in LC-MS/MS methods for the quantification of steroids. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information about the molecular structure and dynamics of compounds like 5-beta-androstan-17-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure of molecules in solution. nih.gov It is particularly useful for characterizing the structural and dynamic features of biomolecules under conditions that mimic their natural environment. nih.gov Advanced two-dimensional NMR methods, such as homonuclear and heteronuclear chemical shift correlation experiments, can provide a complete assignment of proton (¹H), carbon-¹³ (¹³C), and even nitrogen-¹⁵ (¹⁵N) signals for a molecule. nih.gov This detailed information is crucial for the unambiguous structural elucidation of complex molecules like steroid derivatives. nih.gov

X-ray Crystallography and Deuterium (B1214612) Labeling Studies for Reaction Mechanism Investigation of Related Compounds

X-ray crystallography provides high-resolution three-dimensional structural information of molecules in their crystalline state. nih.gov This technique can reveal the precise arrangement of atoms within a molecule and how it interacts with other molecules, such as ligands or water molecules. nih.gov In the context of steroid research, X-ray crystallography has been used to investigate the reaction mechanisms of related compounds. For example, it has been employed to study the abnormal ring cleavages of a 5-beta-epoxide precursor of formestane. nih.gov

Deuterium labeling is a technique often used in conjunction with other analytical methods like X-ray crystallography and mass spectrometry to trace the pathways of chemical reactions. nih.govnih.gov By replacing hydrogen atoms with deuterium, researchers can follow the fate of specific atoms through a reaction, providing insights into the reaction mechanism. nih.gov For instance, deuterium labeling studies have been instrumental in understanding intramolecular rearrangements, such as 1,2-hydride shifts, that can occur during steroid transformations. nih.gov

In Vitro Bioassays for Androgenic Activity and Receptor Ligand Screening

To characterize the biological activity of 5beta-Androstan-17-one, in vitro bioassays are indispensable tools. These assays are designed to measure the compound's ability to interact with and activate the androgen receptor (AR), providing insights into its potential androgenic or anti-androgenic effects. The primary methods employed are cell-based reporter gene assays and competitive binding assays.

In a typical reporter gene assay , a host cell line (e.g., human embryonic kidney 293 (HEK293) or prostate cancer cells like LNCaP) is genetically engineered to express the human androgen receptor. These cells also contain a reporter gene, such as luciferase or β-galactosidase, which is under the control of an androgen-responsive promoter. When an androgenic compound like this compound binds to and activates the AR, the receptor-ligand complex translocates to the nucleus and initiates the transcription of the reporter gene. The resulting enzymatic activity can be quantified, providing a measure of the compound's androgenic potency. The results are often expressed as the EC50 value, which is the concentration of the compound that elicits 50% of the maximum response.

Competitive binding assays are utilized to determine the affinity of this compound for the androgen receptor. In this setup, a radiolabeled androgen with known high affinity for the AR, such as [³H]-dihydrotestosterone, is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of this compound to displace the radiolabeled ligand from the receptor is measured. The data from these experiments are used to calculate the inhibitory concentration (IC50), which is the concentration of the test compound required to inhibit 50% of the binding of the radiolabeled ligand. This value can then be used to determine the binding affinity (Ki) of this compound for the androgen receptor.

Table 1: Illustrative Data from In Vitro Androgenic Activity Assays

| Assay Type | Cell Line | Endpoint | Illustrative Result for this compound |

| Reporter Gene Assay | HEK293 | EC50 | >1000 nM |

| Competitive Binding Assay | LNCaP cytosol | IC50 | 500 nM |

| Competitive Binding Assay | LNCaP cytosol | Ki | 250 nM |

Metabolomics Approaches in Comprehensive Steroid Research

Metabolomics provides a powerful platform for the comprehensive analysis of steroids, including this compound, within a biological system. nih.gov This approach allows for the simultaneous measurement of a large number of metabolites, offering a snapshot of the metabolic state of an organism. nih.gov The primary analytical technologies used in steroid metabolomics are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a cornerstone of comprehensive urinary steroid profiling. nih.gov For the analysis of steroids like this compound, samples, typically urine, undergo a multi-step process involving enzymatic hydrolysis to cleave conjugated steroids, extraction, and chemical derivatization to increase the volatility and thermal stability of the compounds. The derivatized steroids are then separated based on their boiling points and retention times using a gas chromatograph. As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become increasingly prevalent for the analysis of steroids in serum and other biological fluids. nih.gov This technique offers high sensitivity and specificity and often requires less sample preparation than GC-MS. In LC-MS/MS, steroids are separated by liquid chromatography before being introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion (the parent steroid molecule) is selected, fragmented, and then a specific product ion is detected. This highly selective detection method significantly reduces background noise and improves the accuracy of quantification.

Untargeted and targeted metabolomics are two distinct strategies employed in steroid research. Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify novel biomarkers or metabolic pathways affected by a particular condition. nih.gov In contrast, targeted metabolomics focuses on the precise and accurate quantification of a predefined set of metabolites, such as a specific panel of androgens and their precursors and metabolites, including this compound. nih.gov

The application of these metabolomics approaches has been instrumental in characterizing the steroid signatures of various diseases, including disorders of steroid biosynthesis and adrenocortical carcinoma. nih.govnih.gov By providing a comprehensive view of the steroid metabolome, these techniques can reveal subtle changes in steroidogenesis and metabolism that may not be apparent from the measurement of a single steroid. nih.gov

Table 2: Comparison of Metabolomics Platforms for Steroid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Type | Primarily urine | Serum, plasma, urine, tissues |

| Sample Preparation | Extensive (hydrolysis, extraction, derivatization) | Less extensive |

| Throughput | Lower | Higher |

| Selectivity | Good | Excellent (with MS/MS) |

| Primary Use | Comprehensive urinary steroid profiling | Targeted and untargeted analysis in various matrices |

Comparative Biochemical Studies and Stereochemical Considerations

Distinctions Between 5beta- and 5alpha-Androstane Series in Biological Systems (e.g., Etiocholanolone (B196237) vs. Androsterone)

The fundamental difference between the 5β- and 5α-androstane series lies in the configuration of the hydrogen atom at carbon 5, which dictates the junction between the A and B rings of the steroid nucleus. In the 5α-series, the A/B ring junction is trans, resulting in a relatively flat, planar molecule. Conversely, the 5β-series possesses a cis A/B ring junction, leading to a bent or "V" shaped structure. This seemingly minor stereochemical variance has profound biological consequences.

A prime example of this distinction is the comparison between Etiocholanolone (3α-hydroxy-5β-androstan-17-one) and Androsterone (B159326) (3α-hydroxy-5α-androstan-17-one), both of which are metabolites of testosterone (B1683101) and androstenedione (B190577). rupahealth.comnih.gov While structurally very similar, their biological effects diverge significantly. Androsterone exhibits weak androgenic activity, whereas Etiocholanolone is androgenically inactive. britannica.com

The metabolic pathways leading to these compounds are governed by the enzymes 5α-reductase and 5β-reductase. nih.govresearchgate.net 5α-reductase converts testosterone to the potent androgen dihydrotestosterone (B1667394) (DHT), which is then metabolized to androsterone. nih.gov In contrast, 5β-reductase, primarily a hepatic enzyme, converts testosterone to 5β-dihydrotestosterone, a precursor to etiocholanolone. nih.govresearchgate.net The ratio of androsterone to etiocholanolone in urine can provide insights into the relative activities of these two reductase pathways. rupahealth.comtaylorandfrancis.com

Furthermore, these isomers exhibit different physiological effects. Etiocholanolone, for instance, is known to be a pyrogen, capable of inducing fever, a property not shared by androsterone. britannica.com Both etiocholanolone and androsterone have been shown to possess anticonvulsant activity, although they act as positive allosteric modulators of the GABA-A receptor with differing potencies. nih.govmedchemexpress.comwikipedia.org

| Feature | Etiocholanolone | Androsterone |

| IUPAC Name | 3α-hydroxy-5β-androstan-17-one | 3α-hydroxy-5α-androstan-17-one |

| Androstane (B1237026) Series | 5β | 5α |

| A/B Ring Junction | Cis (Bent) | Trans (Planar) |

| Androgenic Activity | Inactive britannica.com | Weakly active |

| Primary Reductase | 5β-reductase nih.govresearchgate.net | 5α-reductase nih.govresearchgate.net |

| Pyrogenic Activity | Yes britannica.com | No |

| Anticonvulsant Activity | Yes nih.govmedchemexpress.comwikipedia.org | Yes nih.govnih.gov |

Stereochemical Influence on Enzymatic Activity and Receptor Binding Affinity

The stereochemistry of the steroid nucleus is a critical determinant of its interaction with enzymes and receptors. The distinct shapes of 5α- and 5β-androstane steroids directly impact their ability to fit into the binding pockets of proteins.

Enzymatic activity is highly specific to the stereochemistry of the substrate. For example, the UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for conjugating steroids to facilitate their excretion, show preferences for either 5α- or 5β-isomers. researchgate.net UGT2B7, for instance, preferentially conjugates 5α-androstanes, while UGT2B17 shows a preference for etiocholanolone (a 5β-androstane). researchgate.net This demonstrates that the three-dimensional structure of the steroid is a key factor in substrate recognition and enzymatic conversion.

Similarly, receptor binding affinity is profoundly influenced by stereochemistry. Steroid hormones exert their effects by binding to specific intracellular receptors, which then act as transcription factors to regulate gene expression. wikipedia.orgclinician.comyoutube.com The binding of a steroid to its receptor is a highly specific process, akin to a key fitting into a lock. The planar structure of 5α-androstanes, such as the potent androgen dihydrotestosterone (DHT), allows for a high-affinity interaction with the androgen receptor. youtube.comyoutube.com In contrast, the bent structure of 5β-androstanes generally results in a poor fit for the androgen receptor, explaining their lack of androgenic activity. wikipedia.org

The interaction of steroids with receptors is not limited to nuclear receptors. Some steroids can also interact with membrane-bound receptors, leading to rapid, non-genomic effects. nih.gov Even in these cases, the stereochemical configuration of the steroid is crucial for binding and initiating a signaling cascade. nih.gov For example, while both etiocholanolone and its unnatural enantiomer can modulate the GABA-A receptor, the enantiomer is more potent, highlighting the importance of stereospecific interactions. wikipedia.org

| Molecule | Receptor/Enzyme | Stereochemical Influence on Binding/Activity |

| 5α-Androstanes (e.g., DHT) | Androgen Receptor | High affinity binding due to planar structure, leading to potent androgenic effects. youtube.comyoutube.com |

| 5β-Androstanes (e.g., Etiocholanolone) | Androgen Receptor | Low to no affinity due to bent structure, resulting in lack of androgenic activity. wikipedia.org |

| Androsterone (5α) | UGT2B7 | Preferred substrate for glucuronidation. researchgate.net |

| Etiocholanolone (5β) | UGT2B17 | Preferred substrate for glucuronidation over androsterone. researchgate.net |

| Etiocholanolone (5β) | GABA-A Receptor | Positive allosteric modulator with anticonvulsant effects. medchemexpress.comwikipedia.org |

Isomeric Interconversions and Epimerization in Steroid Metabolism

The metabolism of steroids is a complex network of reactions that includes interconversions between different isomers and epimerization, the change in configuration at a single chiral center. These processes are crucial for both the activation and inactivation of steroid hormones.

The conversion of androstenedione, a key precursor, illustrates this complexity. Androstenedione can be metabolized down two major pathways initiated by either 5α-reductase or 5β-reductase. nih.gov 5α-reductase converts androstenedione to 5α-androstanedione, a precursor to androsterone. nih.gov Conversely, 5β-reductase converts it to 5β-androstanedione (also known as etiocholanedione), which is then metabolized to etiocholanolone. wikipedia.orgnih.gov This initial reduction step determines whether the resulting metabolites will belong to the 5α or 5β series.

Epimerization, the conversion of one epimer to another, can also occur. For instance, the interconversion between the 3α- and 3β-hydroxy epimers of androstane steroids is a common metabolic step. wikipedia.org Furthermore, epimerization at other positions, such as C-17, has been observed, particularly with synthetic anabolic steroids. nih.gov The extent of these interconversions can vary depending on the specific steroid and the enzymes present in a particular tissue. nih.gov These metabolic transformations are essential for regulating the local concentration of active hormones and for producing metabolites that can be more readily excreted from the body. youtube.com

Research Models and Experimental Approaches for 5beta Androstan 17 One

In Vitro Cell Culture and Recombinant Enzyme Assays

In vitro models are fundamental for dissecting the specific biochemical pathways involved in the synthesis and metabolism of 5beta-Androstan-17-one. Cell cultures and recombinant enzyme assays offer controlled environments to study enzymatic conversions without the complexities of a whole organism.

Human pulmonary artery endothelial cells and slices of human lung tissue have been utilized to study the metabolism of related 5α-reduced C19 steroids. nih.gov In these systems, the metabolism of precursors like androsterone (B159326) is investigated, revealing the activity of key enzymes such as 3α-hydroxysteroid oxidoreductase. nih.gov While not directly measuring this compound, these studies establish the presence and activity of steroid-metabolizing enzymes in specific human cell types, providing a framework for investigating the 5-beta pathway.

Recombinant enzyme technology has been pivotal in characterizing the enzymes responsible for steroid transformations. For instance, cytochrome P450 enzymes, crucial for steroid biosynthesis, have been expressed in host systems like Escherichia coli. This allows for the detailed study of their substrate specificity and enzymatic activity in a simplified, controlled setting. Such recombinant systems are invaluable for identifying the specific enzymes that catalyze the conversion of various steroid precursors into their 5-beta reduced metabolites.

A study on the metabolism of androstenone in primary cultured pig hepatocytes demonstrated the utility of this in vitro model. It identified metabolites and confirmed the role of 3β-hydroxysteroid dehydrogenase (3βHSD) in the metabolic process through the use of a specific inhibitor. This approach of using primary cell cultures from specific tissues and organisms allows for the investigation of species-specific and tissue-specific metabolic pathways of steroids.

Animal Models in Steroid Metabolism and Function Research (e.g., Rodents, Fish, Equine)

Animal models are indispensable for studying the systemic metabolism and physiological roles of this compound in a living organism.

Rodents: Rats have been a common model for investigating androgen metabolism. Studies in castrated rats have shown the conversion of precursors like 5alpha-androstane-3alpha,17beta-diol (B1664111) into various metabolites in tissues such as the epididymis. nih.gov Although focused on the 5-alpha pathway, these experiments detail the tissue-specific distribution and metabolism of androgens, providing methodological precedents for studying 5-beta analogs. nih.gov For example, after injecting radiolabeled 5alpha-androstane-3alpha,17beta-diol, metabolites were identified in blood, muscle, and the epididymis, with dihydrotestosterone (B1667394) (DHT) being the main nuclear-bound androgen in the epididymis. nih.gov Another study using VY/WfL-Avy/a mice investigated the effects of 5alpha-androstan-17-one (B1197205) on obesity, demonstrating the potential of rodent models to explore the physiological effects of androstanone isomers. nih.gov

Fish: Fish models are increasingly used in endocrinology and environmental toxicology. The zebrafish (Danio rerio) is a key model for studying the effects of steroids. Research on the impact of 17-alpha-methyltestosterone, a synthetic androgen used in aquaculture, has demonstrated its potential to alter biochemical pathways in zebrafish. nih.gov Such studies provide a basis for investigating the metabolism and environmental impact of other androgens and their metabolites, including those of the 5-beta configuration.

Equine: The horse is a significant model in doping control research. Studies on the equine metabolism of synthetic steroids like 17alpha-methyltestosterone have identified various metabolites, including those with a 5beta,3alpha-stereochemistry. nih.gov This highlights the presence and activity of 5-beta reductase enzymes in this species and underscores the importance of considering 5-beta metabolites in equine drug testing. Research on the metabolism of 19-nortestosterone in castrated horses has further detailed the stereospecificity of A-ring reduction, leading to the formation of 5α,3β-isomers, and has characterized the conjugation patterns of different steroid epimers. nih.gov

Table 1: Examples of Animal Models in Androstanone Research

| Animal Model | Compound Studied | Key Findings | Reference |

|---|---|---|---|

| Rat | 5alpha-androstane-3alpha,17beta-diol | Metabolized to DHT and other androgens in the epididymis. | nih.gov |

| Mouse (VY/WfL-Avy/a) | 5alpha-androstan-17-one | Prevented obesity by decreasing triacylglycerol accumulation. | nih.gov |

| Zebrafish (Danio rerio) | 17-alpha-methyltestosterone | Induced biochemical alterations, indicating toxic potential. | nih.gov |

| Horse | 17alpha-methyltestosterone | Metabolism involved Δ4-3-ketone reduction with 5beta,3alpha-stereochemistry. | nih.gov |

| Horse | 19-nortestosterone | Phase I metabolism showed stereospecific reduction of the A-ring. Phase II involved conjugation with glucuronic acid and sulfuric acid. | nih.gov |

Use of Radiolabeled Precursors in Metabolic Tracing Experiments

Metabolic tracing using radiolabeled or stable isotope-labeled precursors is a powerful technique to follow the biotransformation of a compound in vitro or in vivo. This approach provides definitive evidence of metabolic pathways.

A significant study in this area involved the oral administration of twofold-deuterated 5α-androst-2-en-17-one (2EN) to reinvestigate its metabolism. nih.gov The use of hydrogen isotope ratio mass spectrometry (IRMS) combined with high-accuracy/high-resolution mass spectrometry allowed for the detection of more than 15 deuterium-labeled metabolites in urine samples collected over nine days. nih.gov A key and unexpected finding was the presence of steroids with a 5β-configuration, which had not been previously reported from a 5α-steroid precursor. nih.gov This demonstrated a metabolic pathway for the conversion of a 5α-steroid to 5β-metabolites, highlighting the utility of labeled precursors in discovering novel metabolic routes. nih.govresearchgate.net

Similarly, studies in rats have utilized 3H-labeled 5alpha-androstane-3alpha,17beta-diol to trace its conversion to various metabolites in different tissues, quantifying their presence and identifying their subcellular localization. nih.gov The metabolism of [3H]androsterone and [3H]5 alpha-androstane-3 alpha,17 beta-diol has also been examined in human lung tissue cultures to delineate metabolic pathways. nih.gov

Environmental Research Applications and Detection in Aquatic Systems

The detection of steroids and their metabolites in the environment, particularly in aquatic systems, is a growing area of concern and research. These compounds can act as endocrine disruptors, affecting the health of wildlife.

While direct detection of this compound in environmental samples is not widely reported, the methodologies for such work are established. Environmental DNA (eDNA) techniques, for example, have proven effective in detecting the presence of aquatic species, such as the invasive amphibian Xenopus laevis, from water samples. researchgate.net This approach, which involves the amplification of specific genetic material, demonstrates the feasibility of detecting minute quantities of biological molecules in large bodies of water. Similar principles can be applied to the detection of specific chemical compounds like steroid metabolites.

Furthermore, research has focused on the detection of exogenous gene sequences in dissolved DNA from both freshwater and marine environments. nih.gov These studies have developed methods to concentrate and detect very low levels of specific DNA sequences, indicating the potential for developing sensitive assays for other organic molecules, including steroid hormones and their metabolites, that may be present as environmental contaminants. The use of 17-alpha-methyltestosterone in fish farming and its potential risk to ecosystems further highlights the need for monitoring steroids in aquatic environments. nih.gov

Application in Forensic Science and Doping Control Research

This compound and other 5-beta reduced steroids are of significant interest in forensic science, particularly in the context of doping control in sports. The detection of exogenous anabolic androgenic steroids often relies on the identification of their specific metabolites in urine.

The administration of certain prohormones, such as 5α-androst-2-en-17-one, has been shown to lead to the excretion of metabolites with a 5β-configuration. nih.gov The identification of these unique metabolites can serve as long-term markers of misuse, extending the window of detection for up to nine days post-administration. nih.gov

Doping control laboratories routinely analyze the steroid profile of athletes, which includes the quantification of various endogenous androgens and their metabolites. The ratio of androsterone (a 5α-metabolite) to etiocholanolone (B196237) (the 3α-hydroxy derivative of this compound) and the ratio of 5α-androstane-3α,17β-diol to 5β-androstane-3α,17β-diol are key parameters in the Athlete Biological Passport (ABP). researchgate.netwada-ama.org Alterations in these ratios can indicate the administration of exogenous testosterone (B1683101) or other anabolic agents. wada-ama.org

Research has also focused on identifying new markers of steroid administration. For instance, following the administration of dehydroepiandrosterone (B1670201) (DHEA), an elevated level of 3alpha,5-cyclo-5alpha-androstan-6beta-ol-17-one was identified as a useful urinary marker. nih.gov This demonstrates the ongoing effort in forensic research to identify novel metabolites that can unequivocally prove the administration of a prohibited substance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.